

# **PVTX-405 Demonstrates Synergistic Anti-Tumor Activity with Immune Checkpoint Therapies**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PVTX-405  |           |
| Cat. No.:            | B15607833 | Get Quote |

A comprehensive analysis of preclinical data reveals that **PVTX-405**, a selective IKZF2 molecular glue degrader, exhibits significant synergistic anti-tumor effects when combined with immune checkpoint therapies (ICTs) such as anti-PD1 and anti-LAG3 antibodies. This combination approach leads to enhanced tumor growth inhibition, increased survival, and durable tumor regressions in preclinical models, positioning **PVTX-405** as a promising candidate for cancer immunotherapy.

**PVTX-405** operates through a distinct mechanism of action, selectively targeting Ikaros family zinc finger 2 (IKZF2), a key transcription factor for the stability and function of regulatory T-cells (Tregs).[1][2] By inducing the degradation of IKZF2, **PVTX-405** effectively destabilizes Tregs, which are known to suppress anti-tumor immune responses within the tumor microenvironment.[1][2] This degradation leads to an increase in the production of the proinflammatory cytokine IL-2 and enhances the proliferation of effector T-cells, thereby promoting a more robust anti-tumor immune response.[1][3][4]

Preclinical studies have consistently demonstrated the synergistic potential of combining PVTX-405 with ICTs. In a syngeneic MC38 mouse tumor model, the combination of PVTX-405 with either anti-PD1 or anti-LAG3 antibodies resulted in a significant increase in animal survival and led to durable tumor regressions compared to treatment with ICTs alone.[1][2]

## Comparative Efficacy of PVTX-405 in Combination with Immune Checkpoint Therapies



The anti-tumor activity of **PVTX-405**, both as a monotherapy and in combination with ICTs, has been evaluated in preclinical studies. The following tables summarize the key quantitative data from these experiments.

| Treatment Group           | Tumor Growth<br>Inhibition (TGI)                                                          | Key Findings                                                                                               | Reference |
|---------------------------|-------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| PVTX-405<br>(monotherapy) | Significantly delays tumor growth                                                         | Oral administration of PVTX-405 as a single agent effectively suppresses tumor progression.                | [1][2]    |
| PVTX-405 + anti-PD1       | Significantly improved survival and durable tumor regressions compared to anti-PD1 alone  | The combination leads to a greater reduction in tumor growth and a higher rate of complete responses.      | [1][5]    |
| PVTX-405 + anti-<br>LAG3  | Significantly improved survival and durable tumor regressions compared to anti-LAG3 alone | This combination also demonstrates a strong synergistic effect, resulting in enhanced anti-tumor immunity. | [1][5]    |

## In-Depth Look at the Mechanism of Action

The synergistic effect of **PVTX-405** and ICTs is rooted in their complementary mechanisms of action. **PVTX-405** tackles the immunosuppressive tumor microenvironment by destabilizing Tregs, while ICTs work by releasing the "brakes" on effector T-cells.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MC38 Syngeneic Mouse Model Altogen Labs [altogenlabs.com]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PVTX-405 Demonstrates Synergistic Anti-Tumor Activity with Immune Checkpoint Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607833#does-pvtx-405-show-synergistic-anti-tumor-activity-with-icts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com